2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-(p-tolyl)butyramide
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Overview
Description
2-(4-Methyl-2-Nitrophenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-Nitrophenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methyl-2-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylphenyl-3-oxobutanamide in an alkaline medium. This step results in the formation of the azo compound through an electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-Nitrophenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents such as peracids.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Peracids such as peracetic acid.
Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products
Reduction: 2-(4-Methyl-2-aminophenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methyl-2-Nitrophenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-Nitrophenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide involves its interaction with molecular targets through its functional groups. The nitro and azo groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Nitrophenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide: Similar structure but without the methyl group on the aromatic ring, affecting its physical and chemical properties.
2-(4-Methyl-2-Nitrophenyl)diazenyl-n-phenyl-3-oxobutanamide: Similar structure but without the methyl group on the second aromatic ring, influencing its reactivity and applications.
Uniqueness
2-(4-Methyl-2-Nitrophenyl)diazenyl-n-(4-methylphenyl)-3-oxobutanamide is unique due to the presence of both nitro and methyl groups on the aromatic rings, which confer distinct electronic and steric properties
Properties
CAS No. |
57206-92-5 |
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Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)diazenyl]-N-(4-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H18N4O4/c1-11-4-7-14(8-5-11)19-18(24)17(13(3)23)21-20-15-9-6-12(2)10-16(15)22(25)26/h4-10,17H,1-3H3,(H,19,24) |
InChI Key |
HGJWARUBRHEKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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